![molecular formula C13H18ClN3O2 B2525965 3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride CAS No. 164648-33-3](/img/structure/B2525965.png)
3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride" is a derivative of imidazolidine-2,4-dione, which is a core structure found in various pharmacologically active molecules. Imidazolidine derivatives have been extensively studied due to their potential therapeutic applications, including antidiabetic, antiepileptic, and anticancer activities .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives often involves the construction of the imidazolidine ring followed by functionalization at various positions on the ring. For instance, the synthesis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione was achieved, and its structure was confirmed by X-ray crystallography . Similarly, the synthesis of related compounds with different substituents has been reported, which includes the use of cycloaddition reactions, as well as reactions with isothiocyanates to yield novel compounds .
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The crystal structure of these compounds can reveal nonplanar conformations and various intermolecular interactions that stabilize the molecule, such as hydrogen bonding and weak C-H...π interactions . The dihedral angles between the rings and the types of intermolecular interactions can significantly influence the physical and chemical properties of these compounds.
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and rearrangements. These reactions can be utilized to introduce different functional groups, which can alter the biological activity of the molecules. For example, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to novel spiro-linked compounds . The addition of thiols to certain imidazolidine derivatives has also been studied, providing insights into the reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure and the nature of the substituents attached to the imidazolidine ring. These properties include solubility, melting points, and stability, which are important for the pharmacokinetic profile of potential drugs. The tautomeric equilibria of Schiff base ligands derived from imidazolidine-2,4-dione have been investigated using spectroscopic methods, which can affect their chemical behavior . Additionally, the antiepileptic molecule 5,5-diphenyl imidazolidine-2,4-dione has been studied for its nucleophilic reactions and thermal stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Reactions and Derivatives : The compound has been used in reactions with isothiocyanates to produce novel compounds like 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones and related derivatives. These derivatives exhibit varied chemical properties and potential applications in different fields of chemistry (Klásek et al., 2010).
Polymer Synthesis : The compound has been integrated into polymers like poly(hydantoin-methyl-p-styrene), contributing to novel polymers with improved thermal stability and unique properties (Kaczmarek et al., 2012).
Pharmacology and Drug Design
Antimicrobial and Antifungal Activities : Several derivatives of the compound have been synthesized and evaluated for their antimicrobial and antifungal activities. This research is crucial for the development of new drugs and therapeutic agents (Ibrahim et al., 2011).
Inhibition of Human Heart Chymase : Derivatives of the compound have been investigated as inhibitors of human heart chymase, an enzyme involved in cardiovascular diseases. This research has implications for developing treatments for heart conditions (Niwata et al., 1997).
Material Science
- Novel Materials Synthesis : The compound has been used in the synthesis of various novel materials, including polymers and nanofibers with potential applications in areas like antibacterial materials and water purification (Maddah, 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3-[[4-(aminomethyl)phenyl]methyl]-5,5-dimethylimidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-13(2)11(17)16(12(18)15-13)8-10-5-3-9(7-14)4-6-10;/h3-6H,7-8,14H2,1-2H3,(H,15,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEYHKFSHQCZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride | |
CAS RN |
164648-33-3 |
Source


|
| Record name | 3-{[4-(aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

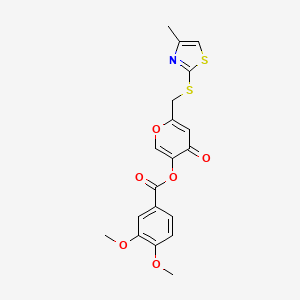
![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)
![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)
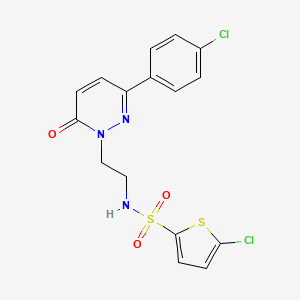
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)
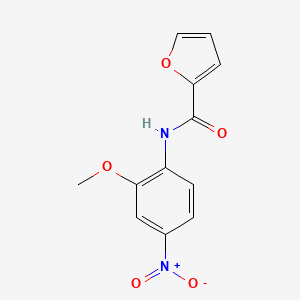
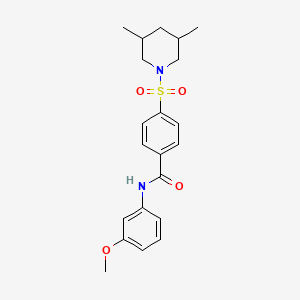
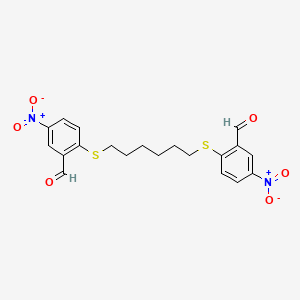
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)
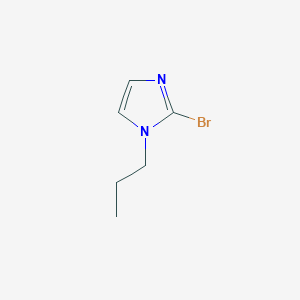
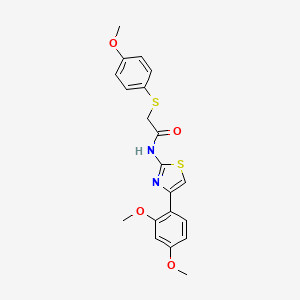
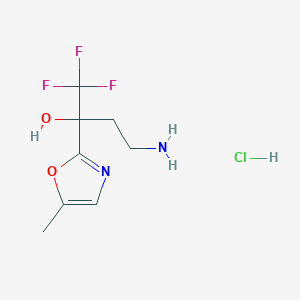
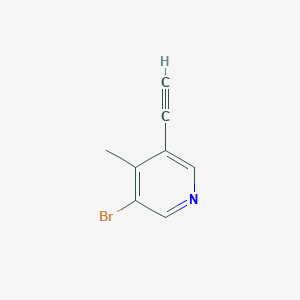
![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)